molecular formula C9H9N B3349889 5,6-Dihydroquinoline CAS No. 24334-23-4

5,6-Dihydroquinoline

Cat. No. B3349889
Key on ui cas rn: 24334-23-4
M. Wt: 131.17 g/mol
InChI Key: ROLKDXFFBNOIDS-UHFFFAOYSA-N
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Patent
US05075303

Procedure details

This compound was prepared from ammonium acetate (1 54 g, 20 mmol) and 5,6-dihydroquinoline (2.31 g, 10 mmol) using the method described in Example 36 and ethyl acetate instead of ether as the extracting solvent.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+:5].[N:6]1[C:15]2[CH:14]=[CH:13][CH2:12][CH2:11][C:10]=2[CH:9]=[CH:8][CH:7]=1>C(OCC)(=O)C>[NH2:5][CH:13]1[CH2:14][C:15]2[N:6]=[CH:7][CH:8]=[CH:9][C:10]=2[CH2:11][CH2:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2.31 g
Type
reactant
Smiles
N1=CC=CC=2CCC=CC12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1CCC=2C=CC=NC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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